2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperazine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-piperazine-1-carboxylic acid tert-butyl ester
- (S)-2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester
- (2R,5S)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features and reactivity. Its phenethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis . Additionally, its tert-butyl ester group enhances its stability and solubility, which are advantageous for various applications .
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-phenylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-11-18-13-15(19)10-9-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 |
InChI Key |
TWQTXPBZVUFRKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CCC2=CC=CC=C2 |
Origin of Product |
United States |
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